molecular formula C16H15N3O2 B4729461 4-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)-2-pyrrolidinone

4-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)-2-pyrrolidinone

Cat. No. B4729461
M. Wt: 281.31 g/mol
InChI Key: YHLYABZTVZKGBK-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)-2-pyrrolidinone is a compound of interest in the field of organic chemistry due to its unique structure and potential for various chemical reactions and applications. This compound belongs to a class of benzimidazole derivatives, known for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of this compound derivatives involves chemical transformations that allow for the incorporation of different functional groups, providing a pathway for the creation of a wide range of benzimidazole derivatives. One method includes alkylation of 1-(3-fluoromethylphenyl)-3-(1H-benzimidazol-2-yl)-5-oxopyrrolidine with ethyl chloroacetate in the presence of potassium carbonate, potassium hydroxide, and a catalytic amount of tetrabutylammonium iodide (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, often exhibits a distorted trigonal bipyramidal geometry. This structural feature is crucial for the compound's ability to act as a fluorescent sensor or engage in various chemical reactions. Spectroscopic methods, including NMR and X-ray diffraction, are typically employed to characterize these structures and confirm their geometry (Khattar & Mathur, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives are versatile compounds that can undergo a range of chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, to form various functionalized structures. These reactions are facilitated by the compound's ability to act as a ligand, forming complexes with metals, which can lead to the development of new materials with potential pharmaceutical applications (Vlahakis et al., 2013).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15-8-11(9-19(15)10-12-4-3-7-21-12)16-17-13-5-1-2-6-14(13)18-16/h1-7,11H,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLYABZTVZKGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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